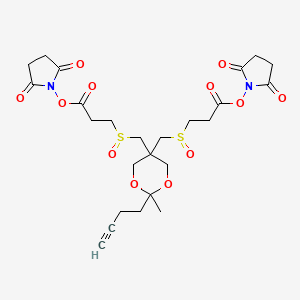
1-Amino-3-fluorocyclopentane-1-carboxylic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Amino-3-fluorocyclopentane-1-carboxylic acid is a synthetic compound with a unique structure that includes an amino group, a fluorine atom, and a carboxylic acid group attached to a cyclopentane ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 1-Amino-3-fluorocyclopentane-1-carboxylic acid typically involves multiple steps, starting from readily available cyclopentane derivativesThe reaction conditions often require specific catalysts and controlled temperatures to ensure the desired stereochemistry and yield .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency, cost-effectiveness, and safety. Techniques such as continuous flow reactors and automated synthesis may be employed to enhance production rates and consistency .
Analyse Chemischer Reaktionen
Types of Reactions: 1-Amino-3-fluorocyclopentane-1-carboxylic acid undergoes various chemical reactions, including:
Oxidation: This reaction can modify the amino group or the cyclopentane ring.
Reduction: Typically targets the carboxylic acid group, converting it to an alcohol.
Substitution: The fluorine atom can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium azide or thiols.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols .
Wissenschaftliche Forschungsanwendungen
1-Amino-3-fluorocyclopentane-1-carboxylic acid has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its interactions with biological macromolecules and potential as a biochemical probe.
Industry: Utilized in the development of novel materials and pharmaceuticals.
Wirkmechanismus
The mechanism by which 1-Amino-3-fluorocyclopentane-1-carboxylic acid exerts its effects involves its interaction with specific molecular targets. For instance, in PET imaging, the compound acts as a radiotracer, binding to certain proteins or receptors in the body. The fluorine atom plays a crucial role in the compound’s stability and imaging properties .
Vergleich Mit ähnlichen Verbindungen
1-Amino-3-fluorocyclobutane-1-carboxylic acid: Another fluorinated amino acid used in imaging.
1-Amino-3-chlorocyclopentane-1-carboxylic acid: Similar structure but with a chlorine atom instead of fluorine.
1-Amino-3-hydroxycyclopentane-1-carboxylic acid: Contains a hydroxyl group instead of fluorine.
Uniqueness: 1-Amino-3-fluorocyclopentane-1-carboxylic acid is unique due to its specific fluorine substitution, which imparts distinct chemical and biological properties. This makes it particularly valuable in imaging applications where fluorine’s properties enhance the compound’s effectiveness .
Eigenschaften
Molekularformel |
C6H10FNO2 |
|---|---|
Molekulargewicht |
147.15 g/mol |
IUPAC-Name |
1-amino-3-fluorocyclopentane-1-carboxylic acid |
InChI |
InChI=1S/C6H10FNO2/c7-4-1-2-6(8,3-4)5(9)10/h4H,1-3,8H2,(H,9,10) |
InChI-Schlüssel |
WIZMOLXGYZDTPM-UHFFFAOYSA-N |
Kanonische SMILES |
C1CC(CC1F)(C(=O)O)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![6-Hydroxyspiro[chromane-2,4'-piperidin]-4-one](/img/structure/B13907825.png)


![6-Bromo-2,7-dimethyl-[1,2,4]triazolo[1,5-a]pyridine](/img/structure/B13907838.png)
![Ethyl 3-oxo-2-oxabicyclo[2.2.1]heptane-4-carboxylate](/img/structure/B13907841.png)



![4-[(E)-1-cyano-2-phenylethenyl]benzonitrile](/img/structure/B13907858.png)
![6-Bromo-[1,2,4]triazolo[1,5-A]pyridine-5-carbonitrile](/img/structure/B13907863.png)

![Methyl furo[3,2-b]pyridine-3-carboxylate](/img/structure/B13907866.png)
